[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353960-79-8
VCID: VC6993870
InChI: InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NC1CCCN(C1)CCN
Molecular Formula: C12H25N3O2
Molecular Weight: 243.351

[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

CAS No.: 1353960-79-8

Cat. No.: VC6993870

Molecular Formula: C12H25N3O2

Molecular Weight: 243.351

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester - 1353960-79-8

Specification

CAS No. 1353960-79-8
Molecular Formula C12H25N3O2
Molecular Weight 243.351
IUPAC Name tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)
Standard InChI Key YBBJMURMLAJARB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCCN(C1)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a six-membered piperidine ring substituted at the 3-position with a carbamic acid tert-butyl ester group. A 2-aminoethyl side chain (–CH2CH2NH2) is attached to the piperidine nitrogen, introducing both hydrophilicity and reactivity. The Boc group (–OC(O)N(C(CH3)3)2) protects the amine, enhancing stability during synthetic procedures .

Key Structural Features:

  • Piperidine Ring: Confers rigidity and influences stereoelectronic interactions.

  • Boc Group: Provides acid-labile protection, enabling controlled deprotection under mild acidic conditions.

  • 2-Aminoethyl Chain: Offers a primary amine for further functionalization (e.g., acylations, Schiff base formations).

Physicochemical Profile

Data from analytical studies reveal the following properties :

PropertyValue
Molecular FormulaC12H23N3O2
Molecular Weight243.35 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely polar aprotic solvents (DMF, DMSO)
LogP (Predicted)~1.2 (moderate hydrophobicity)

The Boc group’s steric bulk reduces crystallinity, complicating purification. Stability under inert conditions is typical for carbamates, though hydrolysis risks exist in acidic or aqueous environments.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While detailed protocols are scarce, analogous compounds suggest a multi-step approach:

  • Piperidine Functionalization: React piperidine with 2-chloroethylamine hydrochloride under basic conditions (e.g., K2CO3) to yield 1-(2-aminoethyl)piperidine.

  • Boc Protection: Treat the intermediate with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) .

Critical Parameters:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent Choice: THF or dichloromethane (DCM) balances reactivity and solubility.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Cost Efficiency: Boc2O is expensive; alternatives like gas-phase phosgenation are under exploration.

  • Waste Management: Neutralizing HCl byproducts (from amine hydrochlorides) necessitates robust filtration systems.

  • Quality Control: HPLC-MS ensures enantiomeric purity, particularly for chiral centers .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s primary role is as a building block for neurologically active agents. Examples include:

  • Serotonin Receptor Modulators: The 2-aminoethyl group mimics endogenous neurotransmitters, enabling docking studies for antidepressants .

  • Enzyme Inhibitors: Boc-protected amines resist metabolic degradation, enhancing pharmacokinetics in protease inhibitors.

Case Study: Neuroprotective Agent Development

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Emerging methods employ chiral catalysts (e.g., Jacobsen’s thioureas) to access enantiopure forms, critical for CNS-targeted drugs .

Computational Modeling

QSAR studies predict off-target binding to histamine receptors, guiding structural refinements to enhance selectivity.

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